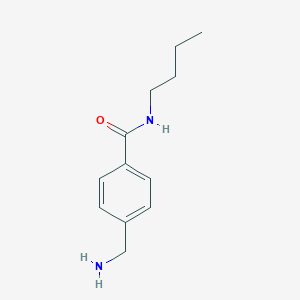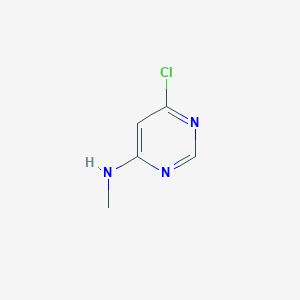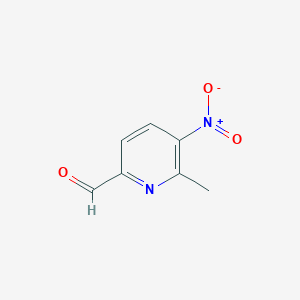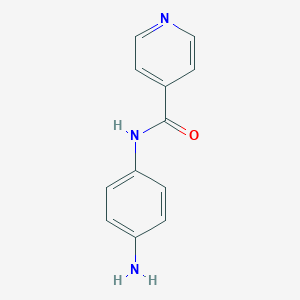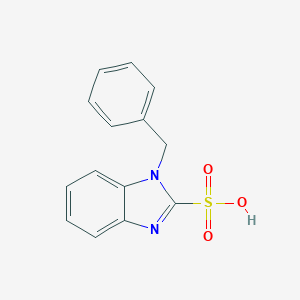
1-benzyl-1H-benzimidazole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the CAS Number: 90331-20-7 . It has a molecular weight of 288.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-benzyl-1H-benzimidazole-2-sulfonic acid is1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-benzyl-1H-benzimidazole-2-sulfonic acid is a solid compound . It has a molecular weight of 288.33 .Applications De Recherche Scientifique
Benzimidazole and its derivatives, including structures like 1-benzyl-1H-benzimidazole-2-sulfonic acid, have a wide range of applications in scientific research due to their significant biological and clinical activities. These compounds are known for their versatility in chemistry and potential in various fields, including coordination chemistry, antioxidant capacity assays, therapeutic potentials, and more. This review synthesizes information from recent literature to provide insights into the scientific applications of these compounds, excluding aspects related to drug use, dosages, and side effects.
Coordination Chemistry and Properties
The chemistry of benzimidazole derivatives extends into coordination chemistry, where these compounds serve as ligands to form complex compounds with metal ions. Studies have shown that these ligands can engage in various protonated and/or deprotonated forms, influencing the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of the resulting complexes. The exploration of these complexes unveils potential for further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity and Reaction Pathways
In the realm of antioxidant research, benzimidazole derivatives, particularly those related to azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, play a crucial role. These assays, widely used for measuring antioxidant capacity, involve specific reaction pathways that antioxidants undergo. Understanding these pathways helps in elucidating the contributions of specific reactions to the overall antioxidant capacity and underscores the complexity and specificity of these interactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Therapeutic Potential Across Various Diseases
The therapeutic applications of benzimidazole derivatives are vast, with a spectrum of activity spanning antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS-related effects. This versatility is attributed to the benzimidazole nucleus, which, when modified with various substituents, yields compounds with significant pharmacological interest. These derivatives continue to be a focal point for the development of new therapeutic agents, demonstrating the pivotal role of benzimidazoles in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Synthetic Approaches and Pharmaceutical Impurities
Benzimidazole derivatives also find applications in the synthesis and analysis of pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. The study of these impurities is essential for understanding the pharmacological profile and safety of these drugs, leading to the development of novel synthesis methods and the identification of novel impurities that can serve as standards for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propriétés
IUPAC Name |
1-benzylbenzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLMBSADYHHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378260 |
Source


|
| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-benzimidazole-2-sulfonic acid | |
CAS RN |
90331-20-7 |
Source


|
| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
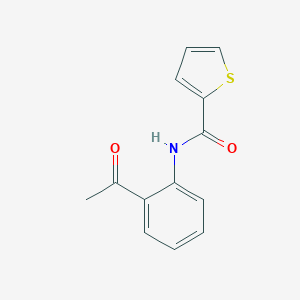
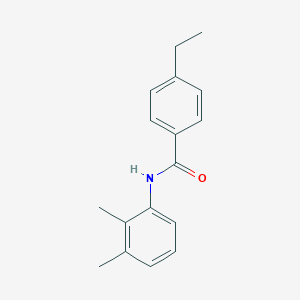
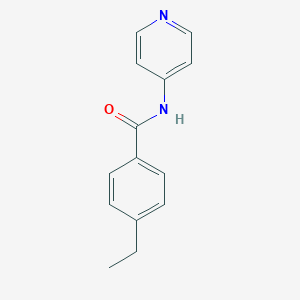
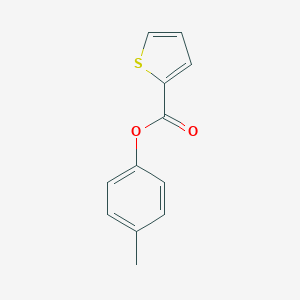
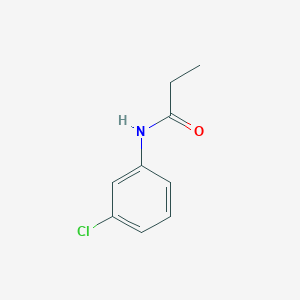

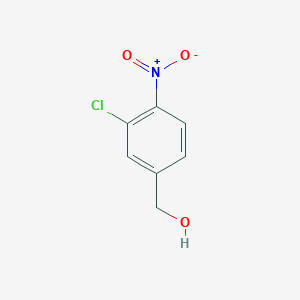
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
